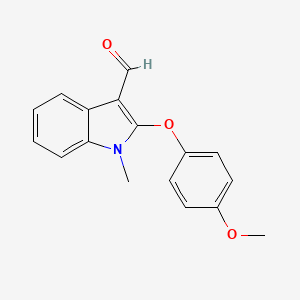

2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde is an organic compound with a complex structure that includes an indole ring, a methoxyphenoxy group, and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenol with 1-methyl-2-pyrrolidinone (NMP) in the presence of cesium carbonate . This reaction forms an intermediate product, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are often proprietary and involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specialized catalysts and solvents to facilitate the reactions and ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde exhibits significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. For instance, one study reported that certain derivatives showed IC50 values significantly lower than established anticancer drugs, indicating a potent inhibitory effect on cancer cell growth .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. One derivative was found to be 118.8 times more potent than acarbose, a commonly used α-glucosidase inhibitor, with an IC50 value of 6.31 µM . This suggests its potential use in developing new treatments for diabetes.

Neuroprotective Properties

Studies have suggested that compounds similar to this compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Research indicates that some derivatives exhibit strong AChE inhibition, which could lead to therapeutic applications in treating cognitive decline .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a building block for synthesizing herbicides and pesticides. Its ability to modify biological pathways in plants makes it an attractive candidate for developing new agrochemicals aimed at enhancing crop yield and resistance to pests .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various indole derivatives with enhanced biological activity. For example, modifications to the indole structure can yield compounds with improved efficacy against specific biological targets or enhanced solubility profiles, which are crucial for drug formulation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated various derivatives against MCF-7 cells | Certain derivatives showed IC50 values significantly lower than acarbose (IC50 = 6.31 µM) |

| Enzyme Inhibition Study | Assessed α-glucosidase inhibition | Some derivatives were found to be highly effective compared to existing drugs |

| Neuroprotective Evaluation | Investigated AChE inhibition | Several derivatives exhibited strong inhibitory activity against AChE |

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxyphenoxy)benzaldehyde

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde is unique due to its indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

This compound is characterized by the following structural formula:

- Molecular Formula : C16H15NO3

- Molecular Weight : 281.30 g/mol

- CAS Number : Not available

The compound features an indole core, a methoxyphenoxy group, and an aldehyde functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can engage in nucleophilic reactions, while the indole structure may facilitate binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, indicating strong antibacterial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| MRSA | ≤0.25 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

Anticancer Activity

Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to preferentially suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts . The compound's cytotoxicity was evaluated across several cancer cell lines, with significant antiproliferative effects noted.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5 |

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 8 |

Case Studies

Several studies have explored the biological activity of this compound in greater detail:

- Antimicrobial Evaluation : A comprehensive screening of various derivatives revealed that compounds structurally related to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives had low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index for potential drug development .

- Mechanistic Insights : Molecular docking studies indicated that the compound could effectively bind to specific bacterial proteins involved in resistance mechanisms, thereby enhancing its efficacy against resistant strains .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)21-13-9-7-12(20-2)8-10-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUYHKJVBJGHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200848 | |

| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338416-68-5 | |

| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.